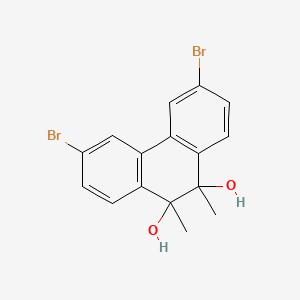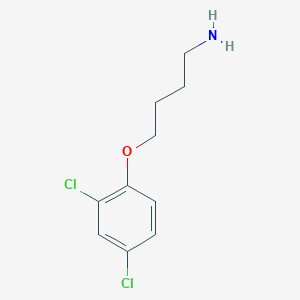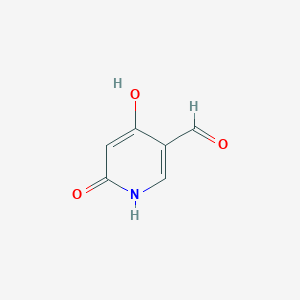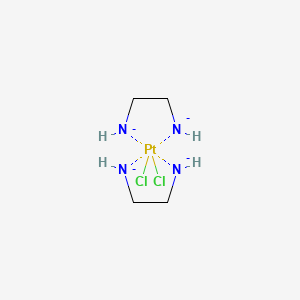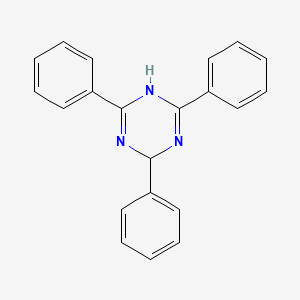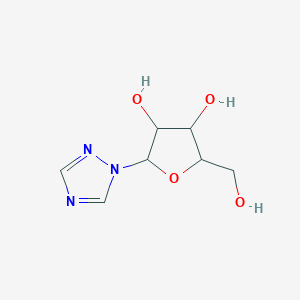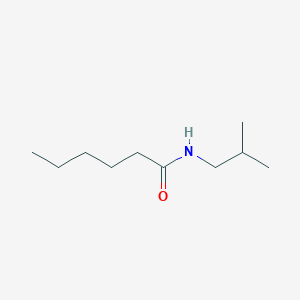
Platinum(2+), dichloride, cis-lambda-(+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum(2+), dichloride, cis-lambda-(+)-: is a coordination compound with significant importance in various fields, particularly in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Platinum(2+), dichloride, cis-lambda-(+)- typically involves the reaction of platinum(II) chloride with specific ligands under controlled conditions. One common method is the reaction of platinum(II) chloride with ethylenediamine in an aqueous solution, followed by purification steps to isolate the desired cis isomer.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: Platinum(2+), dichloride, cis-lambda-(+)- can undergo oxidation reactions, often leading to the formation of platinum(IV) compounds.
Reduction: This compound can be reduced to form platinum(0) species, which are often used as catalysts.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as ammonia or phosphines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Substitution: Ammonia, phosphines, or other ligands in aqueous or organic solvents.
Major Products:
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) species.
Substitution: Various platinum(II) complexes with different ligands.
科学的研究の応用
Chemistry:
- Used as a catalyst in various organic reactions.
- Studied for its unique coordination chemistry and isomerism.
Biology:
- Investigated for its interactions with biological molecules, such as DNA and proteins.
Medicine:
- Known for its use in chemotherapy, particularly in the treatment of various cancers. The cis isomer, known as cisplatin, is a widely used chemotherapeutic agent.
Industry:
- Utilized in the production of high-purity platinum for industrial applications.
- Employed in the development of new materials and catalysts.
作用機序
Mechanism: The mechanism of action of Platinum(2+), dichloride, cis-lambda-(+)-, particularly in its role as a chemotherapeutic agent, involves the formation of cross-links with DNA. This inhibits DNA replication and transcription, leading to cell death.
Molecular Targets and Pathways:
DNA: Forms covalent bonds with DNA, leading to the formation of intrastrand and interstrand cross-links.
Proteins: Can interact with various proteins, affecting their function and stability.
類似化合物との比較
Platinum(2+), dichloride, trans-lambda-(+)-: The trans isomer of the compound, which has different chemical properties and biological activities.
Platinum(2+), dichloride, cis-delta-(+)-: Another isomer with distinct properties.
Uniqueness:
- The cis isomer, Platinum(2+), dichloride, cis-lambda-(+)-, is unique in its ability to form specific types of DNA cross-links, making it particularly effective as a chemotherapeutic agent. Its square planar geometry and specific ligand arrangement contribute to its distinct reactivity and applications.
特性
CAS番号 |
18661-28-4 |
|---|---|
分子式 |
C4H12Cl2N4Pt-4 |
分子量 |
382.15 g/mol |
IUPAC名 |
2-azanidylethylazanide;dichloroplatinum |
InChI |
InChI=1S/2C2H6N2.2ClH.Pt/c2*3-1-2-4;;;/h2*3-4H,1-2H2;2*1H;/q2*-2;;;+2/p-2 |
InChIキー |
MVUXXVKLMVGOCM-UHFFFAOYSA-L |
正規SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].Cl[Pt]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



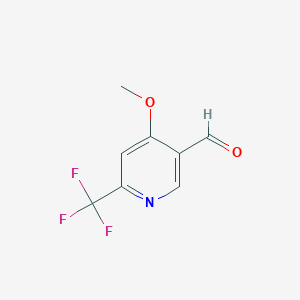
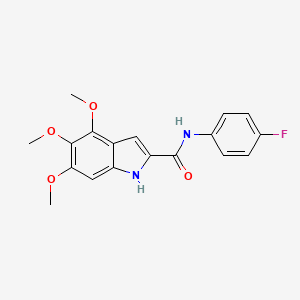
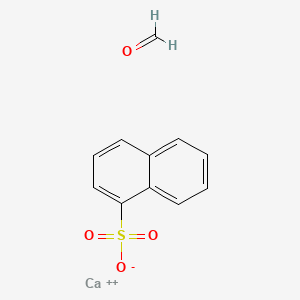
![N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14166028.png)
![2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate](/img/structure/B14166037.png)
